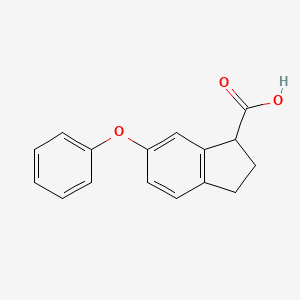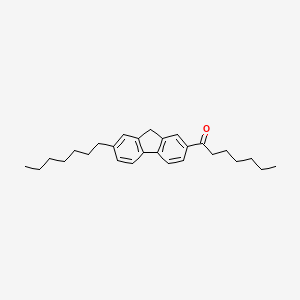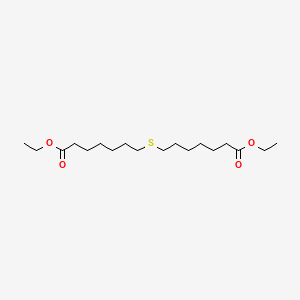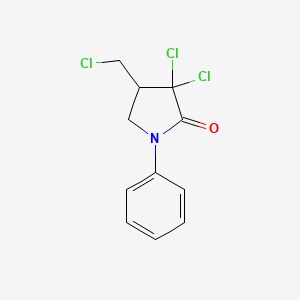![molecular formula C9H14O4 B14585014 [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid CAS No. 61402-62-8](/img/structure/B14585014.png)
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is a chiral compound with a cyclopentane ring substituted with an acetyloxy group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid typically involves the esterification of the corresponding cyclopentyl alcohol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding cyclopentyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Cyclopentyl alcohol and acetic acid.
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and in the development of enzyme inhibitors.
Medicine
Industry
Used in the synthesis of fine chemicals and as a building block for more complex molecules in the chemical industry.
Wirkmechanismus
The mechanism of action of [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid involves the hydrolysis of the ester bond by esterases, releasing the active cyclopentyl alcohol and acetic acid. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl acetic acid: Lacks the acetyloxy group.
Cyclopentyl acetate: Lacks the acetic acid moiety.
Cyclopentanol: Lacks both the acetyloxy and acetic acid groups.
Uniqueness
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is unique due to its chiral nature and the presence of both acetyloxy and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
61402-62-8 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-acetyloxycyclopentyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-8-4-2-3-7(8)5-9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8-/m0/s1 |
InChI-Schlüssel |
VTRYPSHROQQHIW-YUMQZZPRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCC[C@H]1CC(=O)O |
Kanonische SMILES |
CC(=O)OC1CCCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)



![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)



![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)


